Methyl quinazolin-4-ylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl quinazolin-4-ylglycinate is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinazolin-4-ylglycinate typically involves the reaction of 2-aminobenzamide with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl quinazolin-4-ylglycinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl quinazolin-4-ylglycinate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyl quinazolin-4-ylglycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as protein kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell proliferation, apoptosis, and DNA repair, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone: Shares a similar core structure but differs in functional groups, leading to variations in biological activity.
Benzoxazinone: Contains a benzene ring fused with an oxazine ring, showing different pharmacological properties.
Uniqueness
Methyl quinazolin-4-ylglycinate is unique due to its specific functional groups that confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H11N3O2 |
---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 2-(quinazolin-4-ylamino)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-16-10(15)6-12-11-8-4-2-3-5-9(8)13-7-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
TWKVCHIFZZWUCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1=NC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.